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Compound of Interest

Compound Name: 2-Methylhepta-3,5-diyn-2-ol

Cat. No.: B15397389

An In-depth Technical Guide on 2-Methylhepta-
3,5-diyn-2-ol

Disclaimer: Direct experimental data for 2-Methylhepta-3,5-diyn-2-ol is not readily available in
published literature. The following guide is a compilation of extrapolated data from structurally
similar compounds and theoretical predictions based on established chemical principles. This
document is intended to serve as a foundational resource for researchers and professionals in
drug development, providing estimated properties and a plausible synthetic route.

Introduction

2-Methylhepta-3,5-diyn-2-ol is a propargylic alcohol containing a conjugated diyne functional
group. The presence of the rigid diyne system and the tertiary alcohol moiety suggests
potential applications in medicinal chemistry, materials science, and as a synthetic
intermediate. The conjugated system may impart specific electronic and optical properties,
while the hydroxyl group offers a site for further functionalization. This guide provides a
theoretical framework for the physical, chemical, and spectroscopic properties of this
compound, alongside a detailed, plausible experimental protocol for its synthesis.

Estimated Physicochemical Properties

The physical and chemical properties of 2-Methylhepta-3,5-diyn-2-ol have been estimated
based on data from analogous compounds such as hepta-3,5-diyn-2-ol and 2-methylhexa-3,5-
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diyn-2-ol.[1][2] These estimations provide a baseline for experimental design and
characterization.

Property Estimated Value
Molecular Formula CsH100
Molecular Weight 122.16 g/mol
Colorless to pale yellow liquid or low-melting
Appearance ]
solid
Boiling Point ~180-200 °C (at atmospheric pressure)
Melting Point <25°C
Density ~0.95 g/mL
Soluble in common organic solvents (e.g.,
Solubility ethanol, diethyl ether, acetone); sparingly
soluble in water
pKa of Hydroxyl Proton ~16-18

Proposed Synthesis

A plausible and efficient synthetic route to 2-Methylhepta-3,5-diyn-2-ol is via a Cadiot-
Chodkiewicz coupling reaction.[3][4][5][6][7] This reaction involves the copper-catalyzed cross-
coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.

For the synthesis of 2-Methylhepta-3,5-diyn-2-ol, the proposed reactants are 2-methyl-3-
butyn-2-ol (a commercially available terminal alkyne) and 1-bromo-1-propyne (a 1-haloalkyne).

Overall Reaction Scheme:

Experimental Protocol: Synthesis of 2-Methylhepta-
3,5-diyn-2-ol

This protocol is a generalized procedure for the Cadiot-Chodkiewicz coupling and should be
adapted and optimized based on laboratory conditions and safety assessments.
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Materials:

2-methyl-3-butyn-2-ol

1-bromo-1-propyne

Copper(l) chloride (CuCl) or Copper(l) bromide (CuBr)

Hydroxylamine hydrochloride (NH20OH-HCI)

A suitable amine base (e.g., ethylamine, butylamine, or piperidine)

Methanol or Ethanol

Diethyl ether or Dichloromethane (for extraction)

Saturated aqueous ammonium chloride (NH4Cl) solution

Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Na2S0a)

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,
etc.)

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Catalyst Preparation: In a two-necked round-bottom flask under an inert atmosphere,
dissolve a catalytic amount of copper(l) chloride and hydroxylamine hydrochloride in a
minimal amount of water. Add the amine base (e.g., 70% aqueous ethylamine) and
methanol. The solution should turn colorless, indicating the formation of the active Cu(l)
species.

Addition of Terminal Alkyne: To the catalyst solution, add 2-methyl-3-butyn-2-ol dropwise
while maintaining the reaction temperature at or below room temperature with a water bath.

Addition of Haloalkyne: Slowly add a solution of 1-bromo-1-propyne in methanol to the
reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed,
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and the temperature should be controlled.

o Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The
reaction progress can be monitored by thin-layer chromatography (TLC) or gas
chromatography (GC) by observing the disappearance of the starting materials.

o Work-up: Once the reaction is complete, pour the mixture into a saturated agueous solution
of ammonium chloride to quench the reaction and dissolve the copper salts.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with
diethyl ether or dichloromethane (3 x 50 mL).

e Washing and Drying: Combine the organic extracts and wash with brine (saturated NacCl
solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Purification: Filter off the drying agent and remove the solvent under reduced pressure using
a rotary evaporator. The crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 2-Methylhepta-3,5-diyn-2-ol.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of 2-Methylhepta-3,5-
diyn-2-ol and typical values for similar functional groups.

Predicted Chemical Shifts / ]
Spectroscopy F _ Assignment
requencies

0 1.5-1.6 ppm (singlet, 6H)d
1H NMR 1.9-2.0 ppm (singlet, 3H)d 2.0-  -C(OH)(CHs)2-C=C-CHs-OH
2.5 ppm (broad singlet, 1H)

0 ~20-25 ppmd ~30-35 ppmd -C=C-CHs3-C(OH)(CHs3)2C(OH)
~65-75 ppmd ~70-90 ppm (CH3)2-C=C-C=C-

13C NMR

3600-3200 cm~* (broad)3000- O-H stretchC-H stretch
IR Spectroscopy 2850 cm~1~2260-2100 cm~1 (sp®)C=C stretch

(weak to medium)~1150 cm—t (conjugated)C-O stretch
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Caption: Proposed synthesis workflow for 2-Methylhepta-3,5-diyn-2-ol.

Potential Applications and Future Research

Given its structure, 2-Methylhepta-3,5-diyn-2-ol could be explored for several applications:
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e Medicinal Chemistry: The diyne moiety is found in some natural products with biological
activity. This compound could serve as a scaffold for the synthesis of novel therapeutic
agents.

o Polymer Chemistry: As a monomer, it could be used in the synthesis of novel polymers with
interesting electronic or material properties.

o Organic Synthesis: The terminal methyl group on the diyne and the hydroxyl group are
potential sites for further chemical transformations, making it a versatile building block.

Future research should focus on the successful synthesis and purification of 2-Methylhepta-
3,5-diyn-2-ol, followed by thorough characterization using modern spectroscopic techniques to
validate the predicted data. Subsequently, its reactivity and biological activity can be
investigated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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